molecular formula C23H25NO4 B1511228 (3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Cat. No.: B1511228
M. Wt: 379.4 g/mol
InChI Key: UUHBRVGMVCJAAL-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

The synthesis of (3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid typically involves the following steps:

Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound is eventually removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

(3s)-3-cyclopentyl-3-(9h-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can be compared with other Fmoc-protected amino acids, such as:

These compounds share the Fmoc protecting group but differ in their side chains, which can influence their reactivity and applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(3S)-3-cyclopentyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C23H25NO4/c25-22(26)13-21(15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

UUHBRVGMVCJAAL-NRFANRHFSA-N

Isomeric SMILES

C1CCC(C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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